benzo[b]thiophene-3-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-carbaldehyde, also known as 1-benzothiophene-3-carbaldehyde or Benzo[b]thiophene-3-carboxaldehyde, is a biochemical reagent It is often used as a starting material in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It is known to undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed coupling reactions.
Biochemical Pathways
Given its role as a starting material in the synthesis of various organic compounds , it is likely involved in a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a starting material in the synthesis of various organic compounds suggests that its effects could be diverse and highly dependent on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzo[b]thiophene-3-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene. One common method involves the phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Another approach includes the use of alkynyl sulfides and aryne precursors in a one-step intermolecular manner .
Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-3-carboxaldehyde are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and other heterocyclic chemistry methods.
Chemical Reactions Analysis
Types of Reactions: benzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Benzo[b]thiophene-3-carboxylic acid.
Reduction: Benzo[b]thiophene-3-methanol.
Substitution: Various substituted benzo[b]thiophenes depending on the substituent introduced.
Scientific Research Applications
benzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxaldehyde : Similar structure but with the formyl group at the second carbon.
- 2-Benzofurancarboxaldehyde : Contains an oxygen atom in place of sulfur.
- 3-Thiophenecarboxaldehyde : Similar structure but lacks the fused benzene ring.
Uniqueness: benzo[b]thiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and serve as a precursor for complex molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLPQCBTBZTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280832 | |
Record name | 1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-20-4 | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5381-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzo(b)thiophene-3-carboxaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88C6MH2ME3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of benzo[b]thiophene-3-carboxaldehyde?
A1: Benzo[b]thiophene-3-carboxaldehyde serves as a valuable precursor in various synthetic transformations. It readily undergoes typical aldehyde reactions like oxidation, reduction, and condensation reactions, making it suitable for synthesizing diverse derivatives. For instance, it is employed in synthesizing chalcones [], hydantoin derivatives [], and other complex heterocyclic systems []. Additionally, it serves as a starting material for preparing benzo[b]thiophene-3-carboxylic acids [].
Q2: How is the structure of benzo[b]thiophene-3-carboxaldehyde confirmed?
A2: The structure of this compound can be confirmed using a combination of analytical techniques. These include:
- Melting point determination: Provides information about the compound's purity. []
- Elemental analysis: Confirms the elemental composition and purity. []
- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. []
- Nuclear Magnetic Resonance Spectroscopy (NMR - 1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []
Q3: Can benzo[b]thiophene-3-carboxaldehyde participate in metal-catalyzed reactions?
A3: Yes, it has been successfully employed in ruthenium(ii)-catalyzed reactions. Specifically, it acts as a substrate for regioselective direct C4- and C5-diamidation reactions using dioxazolones. This methodology allows for the efficient installation of two amide groups onto the benzene ring of the compound. []
Q4: Are there computational studies investigating benzo[b]thiophene-3-carboxaldehyde?
A4: Yes, density functional theory (DFT) studies have been conducted to investigate reaction mechanisms involving benzo[b]thiophene-3-carboxaldehyde. These studies provide a deeper understanding of regioselectivity observed in reactions such as the aforementioned ruthenium(ii)-catalyzed diamidation. []
Q5: Can you elaborate on the biological activity associated with derivatives of benzo[b]thiophene-3-carboxaldehyde?
A5: While the provided research focuses on the synthetic utility of benzo[b]thiophene-3-carboxaldehyde, some derivatives exhibit interesting biological properties. For example, condensation products of benzo[b]thiophene-3-carboxaldehyde and tetraethylenepentamine have potential applications as probes. [] Further research is ongoing to explore the full potential of these and other derivatives in biological systems.
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